molecular formula C9H9F4N B2467590 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1098068-03-1

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B2467590
CAS No.: 1098068-03-1
M. Wt: 207.172
InChI Key: XTBKFZDHIZYROB-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₉F₄N SMILES: CC(C₁=C(C=C(C=C₁)C(F)(F)F)F)N Structural Features: This compound consists of an ethanamine backbone substituted at the 2-fluoro and 4-(trifluoromethyl) positions on the aromatic ring. Hydrochloride salts of the target compound (e.g., CAS 1373866-25-1) are commercially available with 95% purity .

Properties

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBKFZDHIZYROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098068-03-1
Record name 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine
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Preparation Methods

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis to introduce trifluoromethylphenyl groups.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Functional Group Modifications

Cyclopropane and Heterocyclic Derivatives
  • 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (C₁₁H₈F₄O₂): Replaces the ethanamine group with a cyclopropane-carboxylic acid moiety, significantly altering solubility (carboxylic acid vs.
  • N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-4-(1-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxamide : Incorporates the target compound's phenyl group into a pyrrole-carboxamide scaffold, demonstrating the versatility of this aromatic system in antimalarial drug design .
Piperidine and Sulfur-Containing Analogs
  • 1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine : Replaces fluorine with a -SCF₃ group, which may improve metabolic stability due to sulfur’s resistance to oxidative degradation .

Biological Activity

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine, also known by its CAS number 1093079-61-8, is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of trifluoromethyl and fluoro substituents, may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9F4N\text{C}_9\text{H}_9\text{F}_4\text{N}

This structure includes a phenyl ring with a trifluoromethyl group and a fluoro group, which are known to enhance lipophilicity and potentially influence pharmacokinetic properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit various cancer cell lines effectively. The biological activity is often quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (nM)
Compound AKG125.3 ± 4.6
Compound BSNU1677.4 ± 6.2
(R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amineTBDTBD

These values indicate a promising potential for this compound in cancer treatment, although specific IC50 values for this compound are still under investigation.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, studies on structurally related compounds have shown effective inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in various signaling pathways associated with tumor growth.

Target EnzymeInhibition Activity (IC50)
FGFR1< 4.1 nM
FGFR22.0 ± 0.8 nM

These findings suggest that this compound may have similar inhibitory effects on these targets.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various fluorinated compounds, researchers found that derivatives with trifluoromethyl substitutions exhibited enhanced activity against human cancer cell lines. The study highlighted the importance of the trifluoromethyl group in increasing cytotoxicity compared to non-fluorinated counterparts.

Computational Studies

Computational docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to receptor sites involved in tumorigenesis, thereby validating its potential as a therapeutic agent.

Q & A

Q. What synthetic routes are recommended for 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step procedures, including catalytic hydrogenation and enantioselective purification. For example, Pd/C-mediated hydrogenation of azide precursors achieves 88% yield under 14-hour reaction conditions . Enantiomer separation via supercritical fluid chromatography (SFC) using a Lux A1 column and methanol co-solvent (30%) yields 98.09% purity . Optimization should focus on solvent selection (e.g., CH2_2Cl2_2/CH3_3OH for solubility ), temperature control, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • 1H NMR (400 MHz, CD3_3OD): Assign peaks using δ values (e.g., 7.66–7.70 ppm for aromatic protons) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 422.1 [M+1]) and purity (≥97.84%) .
  • SFC : Monitor enantiomeric ratios (e.g., 62:38 via column chromatography) and retention times (2.1 minutes) .
    Cross-validate data with high-resolution mass spectrometry (HRMS) or X-ray crystallography if ambiguity arises.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation .
  • Store waste in sealed containers and dispose via certified hazardous waste services .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Methodological Answer : Its trifluoromethyl and fluorine substituents enhance bioavailability and metabolic stability, making it a key intermediate for antimalarial and enzyme-targeting agents. For example, it is incorporated into pyrrole-based inhibitors of dihydroorotate dehydrogenase (DHODH), a malaria drug target .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of derivatives?

  • Methodological Answer :
  • Systematic substitution : Replace fluorine with chloro or methoxy groups to assess impact on enzyme inhibition (e.g., chloro analogs show 60% reduced activity ).
  • Pharmacophore mapping : Use X-ray co-crystallography to identify binding interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts ).
  • In vitro assays : Test analogs against DHODH or receptor targets (IC50_{50} values) .

Q. What methodologies resolve contradictions in biological assay data?

  • Methodological Answer :
  • Batch purity analysis : Use SFC or HPLC to confirm ≥98% purity, as impurities can skew IC50_{50} results .
  • Assay replication : Perform dose-response curves in triplicate with positive controls (e.g., known DHODH inhibitors ).
  • Orthogonal assays : Validate enzyme inhibition with cellular models (e.g., Plasmodium falciparum growth assays) .

Q. How can computational tools predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding poses using software like AutoDock Vina with DHODH crystal structures (PDB: 1D3G) .
  • Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD simulations : Model ligand-receptor dynamics over 100-ns trajectories to assess binding stability .

Q. What strategies improve enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (e.g., 90% ee ).
  • SFC optimization : Adjust co-solvent ratios (e.g., methanol from 20% to 30%) to enhance resolution .
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers during synthesis .

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